molecular formula C17H20N2O2 B2932839 N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide CAS No. 1234838-68-6

N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide

Cat. No.: B2932839
CAS No.: 1234838-68-6
M. Wt: 284.359
InChI Key: CAVYYRPWCWKZAS-UHFFFAOYSA-N
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Description

N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide is a compound that features a quinoline moiety linked to a cyclopentanecarboxamide group through an ethyl bridge. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide typically involves the reaction of quinolin-8-ol with an appropriate ethylating agent to form the quinolin-8-yloxyethyl intermediate. This intermediate is then reacted with cyclopentanecarboxylic acid or its derivatives under suitable conditions to yield the final product. Common reagents used in these reactions include potassium carbonate as a base and acetonitrile as a solvent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the carboxamide group.

    Substitution: The ethyl bridge and quinoline ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the carboxamide group can produce the corresponding amine.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its quinoline moiety makes it a candidate for studying interactions with biological targets such as enzymes and receptors.

    Medicine: Quinoline derivatives are known for their antimicrobial, anticancer, and anti-inflammatory properties, making this compound a potential lead for drug development.

    Industry: It can be used in the development of new materials, dyes, and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide is likely related to its ability to interact with biological targets through its quinoline moiety. Quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and repair. This interaction can lead to the disruption of cellular processes and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(quinolin-8-yloxy)ethyl)cyclopropanamine
  • N-(2-(quinolin-8-yloxy)ethyl)cyclobutanecarboxamide

Uniqueness

N-(2-(quinolin-8-yloxy)ethyl)cyclopentanecarboxamide is unique due to its specific combination of a quinoline moiety with a cyclopentanecarboxamide group. This structure provides a distinct set of chemical and biological properties that can be leveraged for various applications. Compared to similar compounds, it may offer different reactivity and binding affinities, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-quinolin-8-yloxyethyl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c20-17(14-5-1-2-6-14)19-11-12-21-15-9-3-7-13-8-4-10-18-16(13)15/h3-4,7-10,14H,1-2,5-6,11-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAVYYRPWCWKZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCCOC2=CC=CC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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